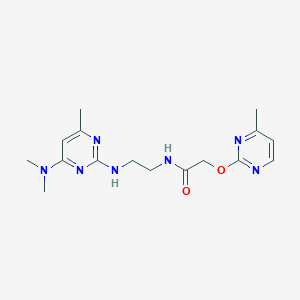
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives
Research on pyrimidine compounds, such as those involving the reaction of dimethylaminomethylene derivatives with dinucleophiles, has led to the synthesis of various pyrimidine derivatives with potential pharmaceutical applications (Schenone et al., 1990). These reactions often yield compounds with antibacterial and antifungal activities, indicating their importance in developing new antimicrobial agents (Hossan et al., 2012).
Anticonvulsant Agents
Pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties, with some showing moderate activity in models of seizures. The synthesis of these compounds often involves interactions with thiourea or similar sulfur-containing compounds to create potential therapeutics for epilepsy (Severina et al., 2020).
Antiallergic Compounds
The synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and related compounds has been explored for their potential as antiallergic agents. These studies have led to the identification of compounds with significant potency against allergic reactions, further illustrating the versatility of pyrimidine derivatives in medicinal chemistry (Menciu et al., 1999).
Diagnostic and Therapeutic Applications
- Neurological Applications: Compounds with structures similar to pyrimidines have been utilized in diagnostic imaging, particularly in the identification of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. The use of radiofluorinated derivatives for positron emission tomography (PET) scanning demonstrates the application of these compounds in advancing our understanding and diagnosis of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-11-5-6-19-16(21-11)25-10-14(24)17-7-8-18-15-20-12(2)9-13(22-15)23(3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,24)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSADCNVXXAZPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
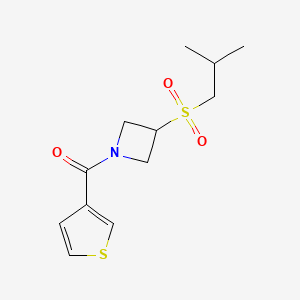
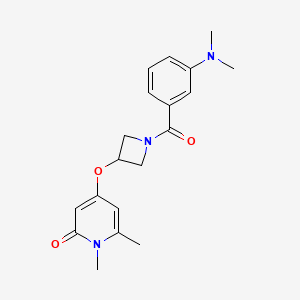
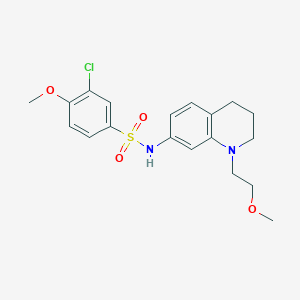
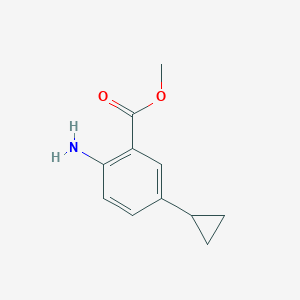
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
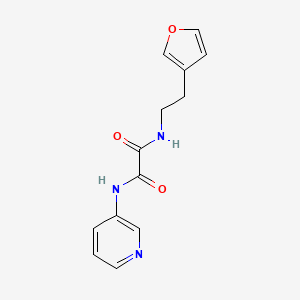
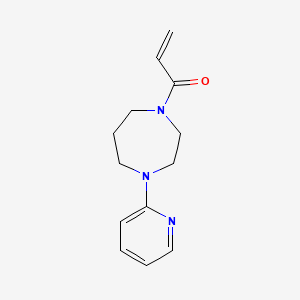
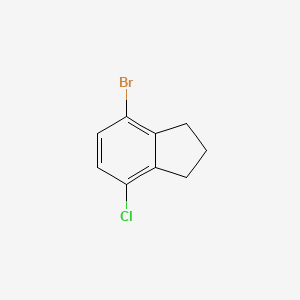
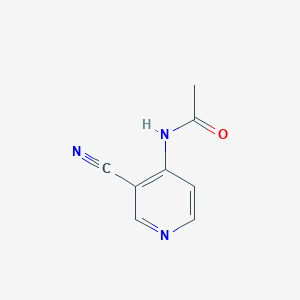
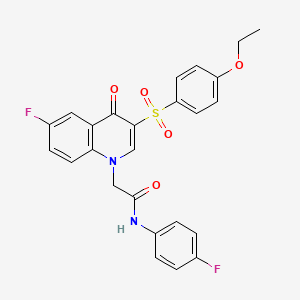

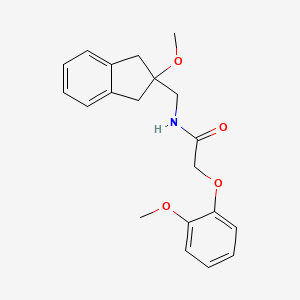

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)
